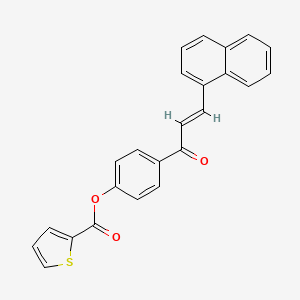

4-((2E)-3-naphthylprop-2-enoyl)phenyl thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene derivatives are a class of organic compounds that contain a thiophene ring, which is a five-membered ring made up of four carbon atoms and one sulfur atom . They are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions, such as the Gewald and Paal–Knorr reactions .科学的研究の応用

Fluorescence Studies and Sensing Applications

This compound exhibits significant photophysical properties, such as fluorescence, which can be exploited in sensing applications. The fluorescence properties are sensitive to the microenvironment due to different degrees of charge transfer . This makes it a potential candidate for developing new fluorescent probes for biological and chemical sensing.

Organic Light-Emitting Diodes (OLEDs)

The compound’s ability to exhibit intramolecular charge transfer (ICT) makes it suitable for use in OLEDs. The ICT state is influenced by factors such as solvent polarity and temperature, which are crucial for the performance of OLEDs .

Laser Dyes

Due to the compound’s photophysical properties, it can be used as a laser dye. Laser dyes require compounds that can undergo efficient radiative decay, and this compound’s significant red shift in emission spectra indicates its suitability for such applications .

Photodynamic Therapy

The compound’s structural features allow it to absorb light and generate reactive oxygen species, making it a potential agent for photodynamic therapy in treating certain medical conditions .

Solar Energy Conversion

The compound’s photophysical characteristics, such as its absorption and emission properties, make it a candidate for solar energy conversion technologies. It could be used in the development of photovoltaic cells that convert solar energy into electricity .

Interaction with Nanoparticles

The compound has been studied for its interaction with silver nanoparticles (AgNPs). This interaction is important for understanding the quenching mechanisms in fluorescence and can lead to applications in nanotechnology and materials science .

作用機序

Safety and Hazards

特性

IUPAC Name |

[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]phenyl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O3S/c25-22(15-12-18-7-3-6-17-5-1-2-8-21(17)18)19-10-13-20(14-11-19)27-24(26)23-9-4-16-28-23/h1-16H/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKKCGFAMRHOSB-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2E)-3-naphthylprop-2-enoyl)phenyl thiophene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2862536.png)

![1-Oxa-4-azaspiro[5.5]undecan-9-ol;hydrochloride](/img/structure/B2862539.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide](/img/structure/B2862542.png)

![1-[(3Ar,6aR)-3a-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one](/img/structure/B2862545.png)

![3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2862553.png)

![N-[5-Methyl-2-(oxan-4-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2862556.png)

![4-butoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide](/img/structure/B2862557.png)

![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2862559.png)